molecular formula C22H26O4S2 B12659462 Dibutyl 2,2'-dithiobisbenzoate CAS No. 39264-02-3

Dibutyl 2,2'-dithiobisbenzoate

Cat. No.: B12659462
CAS No.: 39264-02-3
M. Wt: 418.6 g/mol
InChI Key: DYLHXXARSCWPOJ-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C22H26O4S2. It is known for its unique chemical structure, which includes two benzoate groups linked by a disulfide bond. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2,2’-dithiobisbenzoate can be synthesized through a reaction involving benzoic acid and butyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of dibutyl 2,2’-dithiobisbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl 2,2’-dithiobisbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a plasticizer and in the production of rubber and other polymers.

Mechanism of Action

The mechanism of action of dibutyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing it to act as a redox mediator. This property is crucial in its role as an antioxidant and in its interactions with biological molecules. The compound can modulate oxidative stress and influence various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another plasticizer with similar applications but different chemical structure.

    2,2’-Dithiobis(benzothiazole): Shares the disulfide linkage but has different functional groups and applications.

    Dibenzyl disulfide: Similar disulfide bond but different ester groups.

Uniqueness

Dibutyl 2,2’-dithiobisbenzoate is unique due to its specific combination of ester and disulfide functionalities, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and its role as a stabilizer in polymers set it apart from other similar compounds .

Properties

CAS No.

39264-02-3

Molecular Formula

C22H26O4S2

Molecular Weight

418.6 g/mol

IUPAC Name

butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate

InChI

InChI=1S/C22H26O4S2/c1-3-5-15-25-21(23)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(24)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3

InChI Key

DYLHXXARSCWPOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCCC

Origin of Product

United States

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